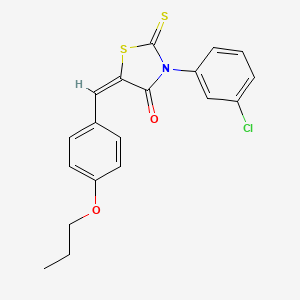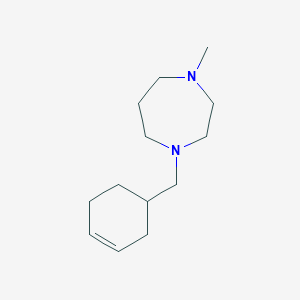
3-(3-chlorophenyl)-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-chlorophenyl)-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is also known as CB-1 receptor inverse agonist and has been extensively studied for its mechanism of action and physiological effects.
Mécanisme D'action
The mechanism of action of 3-(3-chlorophenyl)-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with the CB-1 receptor. It acts as an inverse agonist, which means that it binds to the receptor and reduces its activity. This leads to a decrease in appetite and an increase in energy expenditure, which can help in the treatment of obesity and related disorders.
Biochemical and Physiological Effects:
The compound 3-(3-chlorophenyl)-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to have significant biochemical and physiological effects. It has been shown to reduce food intake and body weight in animal models, indicating its potential as a treatment for obesity and related disorders. It has also been shown to improve glucose tolerance and insulin sensitivity, which can help in the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
The compound 3-(3-chlorophenyl)-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied and has a well-established mechanism of action. However, one limitation is that it has not been studied extensively in humans, which limits its potential for clinical applications.
Orientations Futures
There are several future directions for the study of 3-(3-chlorophenyl)-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One potential direction is to study its effects on other metabolic disorders, such as non-alcoholic fatty liver disease. Another potential direction is to study its potential as a treatment for drug addiction and other behavioral disorders. Additionally, further studies are needed to determine its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of 3-(3-chlorophenyl)-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 4-propoxybenzaldehyde with 3-chlorobenzaldehyde in the presence of an acid catalyst to form a Schiff base. The Schiff base is then reacted with 2-thioxo-1,3-thiazolidin-4-one in the presence of a base catalyst to form the final product.
Applications De Recherche Scientifique
The compound 3-(3-chlorophenyl)-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to have potential as a CB-1 receptor inverse agonist, which makes it a potential candidate for the treatment of obesity, diabetes, and other metabolic disorders.
Propriétés
IUPAC Name |
(5E)-3-(3-chlorophenyl)-5-[(4-propoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2S2/c1-2-10-23-16-8-6-13(7-9-16)11-17-18(22)21(19(24)25-17)15-5-3-4-14(20)12-15/h3-9,11-12H,2,10H2,1H3/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJPDAJIKNBMMO-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-3-(3-chlorophenyl)-5-[(4-propoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1'-methylenebis{3-[2-hydroxy-3-(2-methyl-1H-imidazol-1-yl)propyl]-5,5-dimethyl-2,4-imidazolidinedione}](/img/structure/B5219359.png)

![5-{2-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5219373.png)
![2-[4-[(8-fluoro-2-quinolinyl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5219377.png)

![3-{1-[4-(benzyloxy)-3-methoxybenzyl]-2-piperidinyl}pyridine](/img/structure/B5219382.png)
![4-{2-[1-(4-bromophenyl)ethylidene]hydrazino}-N-(4-ethoxyphenyl)-4-oxobutanamide](/img/structure/B5219388.png)


![1-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-2-methylcyclohexyl}-4-phenylpiperazine](/img/structure/B5219420.png)
![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-5-methyl-2-furamide](/img/structure/B5219425.png)

![[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetic acid](/img/structure/B5219441.png)
![N-1-adamantyl-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B5219450.png)